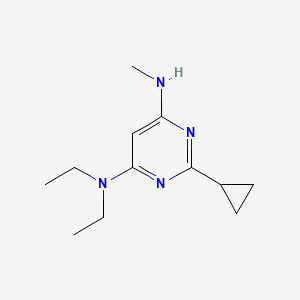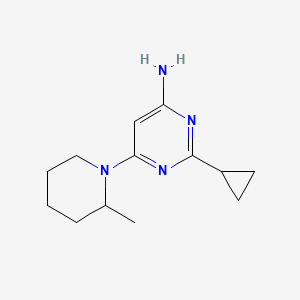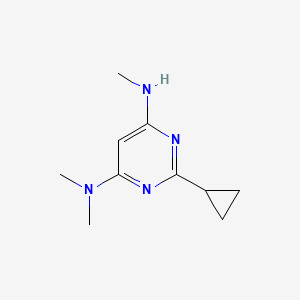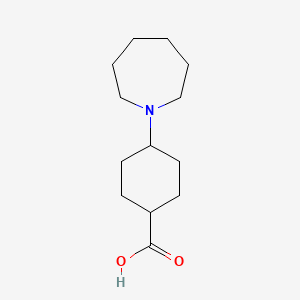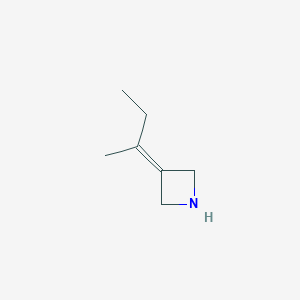
3-(ブタン-2-イリデン)アゼチジン
概要
説明
3-(Butan-2-ylidene)azetidine is a heterocyclic compound that contains a nitrogen atom in its five-membered ring structure. It’s a significant compound in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-(Butan-2-ylidene)azetidine involves a DBU-catalysed Horner–Wadsworth–Emmons reaction. The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is also an efficient way to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of 3-(Butan-2-ylidene)azetidine is C7H13N, and it has a molecular weight of 111.18 g/mol. The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .科学的研究の応用
ヘテロ環状アミノ酸誘導体の合成
3-(ブタン-2-イリデン)アゼチジン: は、メチル2-(アゼチジンまたはオキセタン-3-イリデン)アセテートとのNH-ヘテロ環のaza-マイケル付加による、新しいヘテロ環状アミノ酸誘導体の合成に利用される 。これらの誘導体は、潜在的な生物活性と、さまざまな天然および合成産物における薬理フォアとしての役割のために重要である。
aza-マイケル付加反応
この化合物は、aza-マイケル付加反応において重要な役割を果たし、これは官能化されたアゼチジン環を作成するために不可欠である。 これらの反応は、医薬品や材料科学で使用できる新規ヘテロ環状化合物を開発するために不可欠である .
鈴木-宮浦クロスカップリング反応
3-(ブタン-2-イリデン)アゼチジン: は、鈴木-宮浦クロスカップリング反応において、新規ヘテロ環状化合物を合成するために関与している。 臭化されたピラゾール-アゼチジンハイブリッドは、ボロン酸とクロスカップリングされて、ヘテロ環状アミノ酸誘導体を多様化する .
光環化反応
この化合物は、光環化反応、特にaza Paterno-Buchi反応において重要な役割を果たす。 これらの反応は、機能化されたアゼチジンを合成するための最も効率的な方法の1つであり、複雑な天然物の合成や医薬品の足場において価値がある .
アゼチジンの合成と反応性
アゼチジンの合成と反応性の最近の進歩には、3-(ブタン-2-イリデン)アゼチジンが含まれる。 これは、アゼチジンが受ける歪み解消駆動型変換により、有機合成の重要な分野であり、医薬品化学において有用である .
薬理活性な足場の開発
アゼチジンを薬学的に関連する足場に取り込むことで、薬物動態特性が向上する可能性がある。3-(ブタン-2-イリデン)アゼチジンは、これらの足場を作成するために使用され、その後、薬物候補としての可能性について評価される .
作用機序
Target of Action
3-(Butan-2-ylidene)azetidine is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry Azetidines are known to be important in the synthesis of various pharmaceutical compounds .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are used in the synthesis of various compounds, and their reactivity is driven by a considerable ring strain . They are used in the polymerization process, where they serve as building blocks for polyamines
Pharmacokinetics
Azetidines are known for their stability, which may influence their bioavailability .
Result of Action
Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions to produce various compounds .
Action Environment
The action of 3-(Butan-2-ylidene)azetidine, like other azetidines, can be influenced by environmental factors such as reaction conditions . The stability of azetidines may also affect their efficacy and stability .
実験室実験の利点と制限
The use of 3-(Butan-2-ylidene)azetidine in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in air. In addition, it is relatively non-toxic and has a low melting point, making it suitable for a variety of different applications. However, there are some limitations to its use in laboratory experiments. For example, its low solubility in water can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of 3-(Butan-2-ylidene)azetidine in scientific research. It could be used in the synthesis of a variety of different compounds, such as peptides and peptide mimetics, which could have potential therapeutic applications. In addition, it could be used in the development of new catalysts and reagents for organic synthesis. Finally, it could be used in the development of new drugs and drug delivery systems.
生化学分析
Biochemical Properties
3-(Butan-2-ylidene)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aminoacyl-tRNA synthetases, which are responsible for charging tRNAs with amino acids during protein synthesis . The interaction with these enzymes can lead to the mis-incorporation of 3-(Butan-2-ylidene)azetidine into proteins, causing proteotoxic stress and affecting protein quality control pathways .
Cellular Effects
The effects of 3-(Butan-2-ylidene)azetidine on cells and cellular processes are profound. It influences cell function by inducing proteotoxic stress, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . The compound’s incorporation into proteins can lead to misfolding and aggregation, ultimately affecting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 3-(Butan-2-ylidene)azetidine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s incorporation into proteins at proline codons leads to misfolding and proteotoxic stress . Additionally, it can inhibit enzymes involved in protein synthesis and quality control, further exacerbating its impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Butan-2-ylidene)azetidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 3-(Butan-2-ylidene)azetidine can lead to sustained proteotoxic stress and disruption of cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3-(Butan-2-ylidene)azetidine vary with different dosages in animal models. At lower doses, the compound may induce mild proteotoxic stress, while higher doses can lead to severe toxicity and adverse effects . Threshold effects have been observed, where specific dosages result in significant changes in cellular function and viability .
Metabolic Pathways
3-(Butan-2-ylidene)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s incorporation into proteins can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Butan-2-ylidene)azetidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Butan-2-ylidene)azetidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-butan-2-ylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-6(2)7-4-8-5-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSDTQTTBAXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



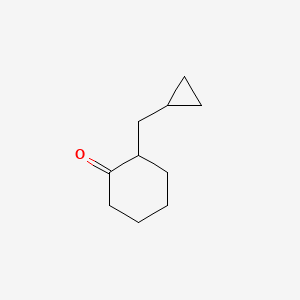

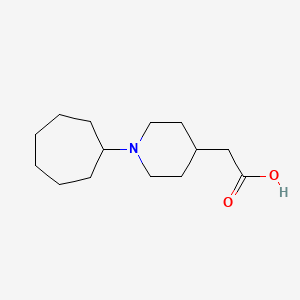

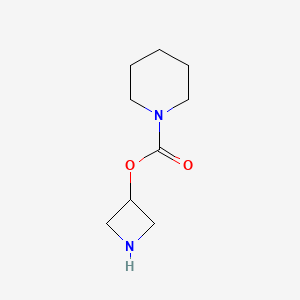


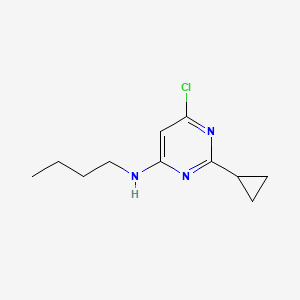
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470500.png)
